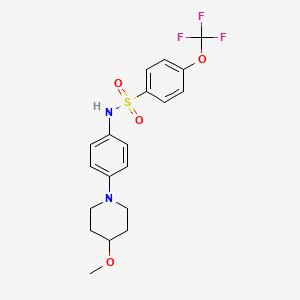

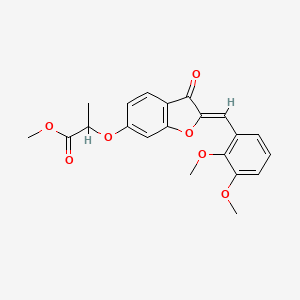

![molecular formula C14H22N4O3S B2814039 1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2034386-41-7](/img/structure/B2814039.png)

1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the double Michael addition of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically centered around the bicyclo[3.2.1]octane core . These reactions often involve the addition of various nucleophiles to the bicyclic structure .科学的研究の応用

Serotonin-3 (5-HT3) Receptor Antagonists : This compound is related to a class of molecules that have been studied for their potential as serotonin-3 receptor antagonists. For example, a study by Kuroita et al. (1994) synthesized a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives and evaluated them for their 5-HT3 receptor antagonistic activities. They found that specific structural features enhanced pharmacological activity, indicating potential applications in therapies targeting the 5-HT3 receptor (Kuroita et al., 1994).

Synthesis of Novel Compounds : Research by Calvo et al. (2005) on the expansive rearrangement of N-Vinylthiazolidines to 2,3,4,7-Tetrahydro-1,4-thiazepines and their transformation in 3-Thia-6-azabicyclo[3.2.1]oct-6-enes highlights the synthetic routes to create novel compounds involving the azabicyclo structure. This type of synthetic research is crucial for developing new drugs and materials (Calvo et al., 2005).

Oligomerization and Polymerization Studies : The compound is also related to studies in oligomerization and polymerization. For instance, Hashimoto and Sumitomo (1984) conducted cationic oligomerization of bicyclic oxalactam, a process relevant to the development of polymers with unique properties (Hashimoto & Sumitomo, 1984).

DNA Binding and Cytotoxicity Studies : Reddy et al. (2017) synthesized a series of bis-pyrazoles and investigated their interaction with DNA and in-vitro cytotoxicity. These studies are vital for understanding the biological activities of such compounds and their potential applications in cancer therapy (Reddy et al., 2017).

特性

IUPAC Name |

2,5-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-9-6-13(17(2)16-9)14(19)15-10-7-11-4-5-12(8-10)18(11)22(3,20)21/h6,10-12H,4-5,7-8H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVFBXJRXYFZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)

![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazin-2-one](/img/structure/B2813959.png)

![3-(2-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813972.png)

![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)

![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)

![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)

![N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2813979.png)